molecular formula C20H23BrN2O3 B444931 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE

Cat. No.: B444931
M. Wt: 419.3g/mol
InChI Key: TZYUYERHFYTFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromomethoxybenzyl group and a methoxyphenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps:

    Formation of the Bromomethoxybenzyl Intermediate: This step involves the bromination of 4-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Piperazine Substitution: The bromomethoxybenzyl intermediate is then reacted with piperazine in a solvent such as ethanol or acetonitrile under reflux conditions to form the substituted piperazine.

    Methoxyphenylmethanone Addition: Finally, the substituted piperazine is reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methoxyphenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromomethoxybenzyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of [4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, making it a useful tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity as a central nervous system agent, given the presence of the piperazine ring.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions and form stable products.

Mechanism of Action

The mechanism of action of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring may interact with neurotransmitter receptors, while the methoxy groups could enhance its binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Chloro-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a chlorine atom instead of bromine.

    [4-(3-Bromo-4-hydroxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom in 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE makes it unique compared to its chloro and hydroxy analogs. Bromine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for further study.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-5-3-4-16(13-17)20(24)23-10-8-22(9-11-23)14-15-6-7-19(26-2)18(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

TZYUYERHFYTFIK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br

Origin of Product

United States

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